2-Cyclopropyl-2-phenylpropanal
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Overview
Description
2-Cyclopropyl-2-phenylpropanal is an organic compound with the molecular formula C12H14O It is characterized by a cyclopropyl group and a phenyl group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-phenylpropanal can be achieved through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base, followed by acidified hydrolysis . This method yields this compound with high efficiency and minimal by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 2-Cyclopropyl-2-phenylpropanoic acid.
Reduction: 2-Cyclopropyl-2-phenylpropanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Cyclopropyl-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-phenylpropanal involves its interaction with specific molecular targets. The compound can undergo enzymatic reactions, such as cyclopropane ring opening, leading to the formation of covalent bonds with target enzymes . This interaction can modulate the activity of the enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
2-Phenylpropanal: Similar in structure but lacks the cyclopropyl group.
2-Cyclopropylpropanal: Similar but lacks the phenyl group.
2-Phenyl-2-propanol: The alcohol derivative of 2-Phenylpropanal.
Uniqueness: 2-Cyclopropyl-2-phenylpropanal is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-cyclopropyl-2-phenylpropanal |
InChI |
InChI=1S/C12H14O/c1-12(9-13,11-7-8-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
QXOAVOZYPUABDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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